4-[(5-chlorothiophen-2-yl)methyl]-N-[(4-methylphenyl)sulfonyl]piperazine-1-carboxamide
Description
4-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-N-(4-METHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a piperazine ring substituted with a carboxamide group, a chlorothiophene moiety, and a methylbenzenesulfonyl group
Properties
Molecular Formula |
C17H20ClN3O3S2 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-13-2-5-15(6-3-13)26(23,24)19-17(22)21-10-8-20(9-11-21)12-14-4-7-16(18)25-14/h2-7H,8-12H2,1H3,(H,19,22) |
InChI Key |
AKLSUPVKGBNTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-N-(4-METHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Chlorothiophene Moiety: The chlorothiophene ring can be synthesized through a halogenation reaction of thiophene, followed by a methylation step.
Piperazine Derivative Formation: The piperazine ring is functionalized with a carboxamide group through an amidation reaction.
Coupling Reaction: The chlorothiophene moiety is then coupled with the piperazine derivative using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-N-(4-METHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-N-(4-METHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biology: The compound may be used in biological assays to study its effects on various biological pathways.
Material Science: It can be explored for its properties in the development of new materials with specific chemical or physical characteristics.
Industry: The compound may find applications in the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-N-(4-METHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROTHIOPHEN-2-YL)-5-(4-CYCLOHEXYLPIPERAZIN-1-YL)THIAZOL-2-AMINE: This compound features a similar chlorothiophene moiety but differs in the piperazine substitution.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Uniqueness
4-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-N-(4-METHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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